

An In-depth Technical Guide to Lenvatinib-d5: Chemical Structure, Properties, and Analysis

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Lenvatinib-d5 is the deuterated form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor.[1] The incorporation of deuterium, a stable heavy isotope of hydrogen, is primarily for its use as an internal standard in quantitative bioanalytical assays, aiding in the precise measurement of Lenvatinib concentrations in biological matrices during pharmacokinetic and metabolic studies.[1] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Lenvatinib-d5**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Lenvatinib is a quinoline carboxamide derivative with the chemical name 4-[3-chloro-4-(cyclopropylcarbamoylamino) phenoxy]-7-methoxyquinoline-6-carboxamide.[2] **Lenvatinib-d5** is structurally identical, with five hydrogen atoms replaced by deuterium.[3]

Table 1: Chemical Properties of Lenvatinib-d5

Property	Value	Reference
Molecular Formula	C21H14D5CIN4O4	[3][4]
Molecular Weight	431.88 g/mol	[4]
Synonyms	E7080-d5	[1]



Pharmacokinetic Properties of Lenvatinib

Understanding the pharmacokinetics of the parent compound, Lenvatinib, is crucial for designing studies involving **Lenvatinib-d5**.

Table 2: Pharmacokinetic Parameters of Lenvatinib

Parameter	Value	Reference
Bioavailability	~85%	[2]
Time to Peak Plasma Concentration (Tmax)	1 to 4 hours post-dose	[2][5][6]
Effect of Food	High-fat meal delays Tmax from 2 to 4 hours, but does not affect the extent of absorption.	[5][6]
Protein Binding	98% to 99% (in vitro)	[5][6]
Volume of Distribution (Steady-State)	97 L	[6][7]
Terminal Elimination Half-Life	Approximately 28 hours	[6][7]
Metabolism	Primarily via CYP3A and aldehyde oxidase, as well as non-enzymatic processes.	[6][7]
Excretion	~64% in feces, ~25% in urine	[6]

Mechanism of Action

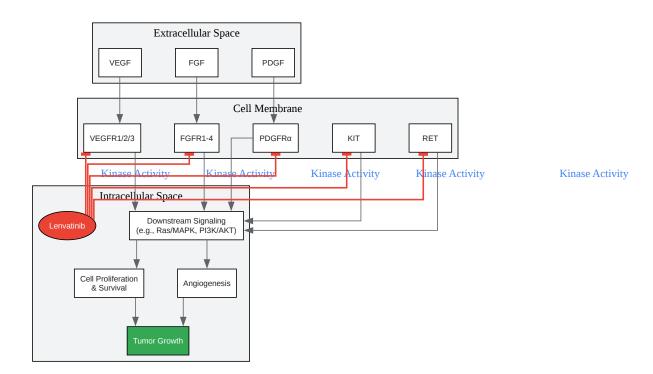
Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets multiple signaling pathways implicated in tumor growth, angiogenesis, and cancer progression.[5][7][8] Its primary targets include:

 Vascular Endothelial Growth Factor (VEGF) Receptors: VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4).[5][6][7][8] Inhibition of the VEGF/VEGFR signaling pathway is crucial for blocking tumor angiogenesis.[8]



- Fibroblast Growth Factor (FGF) Receptors: FGFR1, 2, 3, and 4.[5][6][7][8]
- Other RTKs: Platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[5][6][7]
 [8]

By binding to the ATP binding site of these kinases, Lenvatinib inhibits their activity, thereby blocking downstream signaling cascades such as Ras/MAPK and PI3K/AKT, which are essential for cell proliferation and survival.[5][8] This multi-targeted approach allows Lenvatinib to simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[9]





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Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Experimental Protocols

This protocol outlines a general procedure for the determination of Lenvatinib in human plasma, where **Lenvatinib-d5** would be used as an internal standard.

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To a 100 μL plasma sample, add the internal standard (Lenvatinib-d5) solution.
- Add a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane) for extraction.
- · Vortex mix the sample thoroughly.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 2. Chromatographic Conditions
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 analytical column (e.g., YMC C18, 4.6 x 150 mm, 5 μm).[10]
- Mobile Phase: A gradient of ultrapure water with 0.1% formic acid (Eluent A) and a mixture of methanol/isopropanol (90:10, v/v) with 0.1% formic acid (Eluent B).[11]
- Flow Rate: A typical flow rate would be in the range of 0.6-0.8 mL/min.[10][12]
- Column Temperature: Maintained at a constant temperature, for example, 50°C.[11]
- Injection Volume: 20 μL.[10]



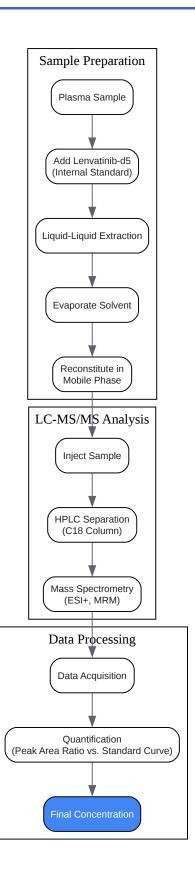




3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.[11]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Lenvatinib and **Lenvatinib-d5** are monitored.
- 4. Data Analysis
- The concentration of Lenvatinib in the plasma samples is determined by calculating the peak
 area ratio of Lenvatinib to the internal standard (Lenvatinib-d5) and comparing it to a
 standard curve.





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Caption: A generalized workflow for the quantification of Lenvatinib using LC-MS/MS.



A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the determination of Lenvatinib in bulk and pharmaceutical dosage forms.[12][13]

Table 3: Example RP-HPLC Method Parameters

Parameter	Condition	Reference
Instrument	Waters HPLC with PDA Detector	[12][13]
Column	Thermosil C18 (4.5 x 150 mm, 5.0 μm)	[12][13]
Mobile Phase	Methanol: Water (65:35% v/v)	[12][13]
Flow Rate	0.8 mL/min	[12][13]
Detection Wavelength	265 nm	[12][13]
Injection Volume	20 μL	[10]
Retention Time	~4.35 minutes	[12][13]

This method has been validated according to ICH guidelines and has shown good linearity, precision, and accuracy for the quantification of Lenvatinib.[12]

Clinical Trial Protocols

Lenvatinib has been evaluated in numerous clinical trials for various cancers.[14] The protocols for these studies provide a framework for its clinical application and evaluation. For instance, a multicenter, randomized, double-blind study was conducted to evaluate a lower starting dose of Lenvatinib (18 mg vs. 24 mg) in patients with radioiodine-refractory differentiated thyroid cancer to assess if a lower dose could provide comparable efficacy with an improved safety profile.[15] Key aspects of such protocols include:

- Eligibility Criteria: Defines the patient population, including cancer type and stage, prior treatments, and performance status (e.g., ECOG 0 to 1).[15][16]
- Treatment Regimen: Specifies the starting dose, administration schedule (e.g., once daily),
 and criteria for dose modifications based on adverse events.[15][16]



- Endpoints: The primary endpoint is often overall survival or progression-free survival, with secondary endpoints including objective response rate and safety.[15][17]
- Assessments: Includes regular monitoring of tumor response (e.g., using RECIST 1.1), safety and tolerability, and pharmacokinetic/pharmacodynamic relationships.[15]

These protocols are conducted in compliance with Good Clinical Practice (GCP) guidelines.[18]

In conclusion, **Lenvatinib-d5** is an essential tool for the preclinical and clinical development of Lenvatinib. Its use as an internal standard allows for robust and accurate bioanalysis, which is fundamental for characterizing the pharmacokinetic profile of Lenvatinib and ensuring its safe and effective use in patients. The multi-targeted mechanism of action of Lenvatinib continues to be explored in various cancer types, with ongoing research focused on optimizing dosing strategies and identifying biomarkers of response.

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